3-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2S/c1-9-5-7-25-13(9)15(23)17-8-12-19-20-14-11(4-3-6-22(12)14)16-18-10(2)21-24-16/h3-7H,8H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMACPUMKGUAEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NCC2=NN=C3N2C=CC=C3C4=NC(=NO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide represents a novel structure that combines multiple pharmacophores known for their biological activities. This article reviews its biological activity, focusing on anticancer properties and other therapeutic potentials derived from its unique chemical structure.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C18H18N8O2 |
| Molecular Weight | 374.4 g/mol |
| CAS Number | 2034458-68-7 |
The structure features a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities including anticancer and antimicrobial properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The 1,2,4-oxadiazole scaffold is known to inhibit various enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Interaction with Nucleic Acids : The compound may interact with nucleic acids, disrupting the normal function of DNA and RNA in cancer cells .
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various signaling pathways .
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles , including the compound , exhibit significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 5 to 15 μM across different cell lines, indicating potent anticancer activity .
Antimicrobial Activity
In addition to anticancer properties, the compound has shown potential antimicrobial effects. It has been evaluated against:
- Bacterial Strains : Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis.
- Results : The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 20 μg/mL .
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study evaluated the efficacy of the compound on MCF-7 cells:
- Methodology : Cells were treated with varying concentrations of the compound for 24 hours.
- Findings : A concentration-dependent decrease in cell viability was observed. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations.
Case Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis
Another investigation focused on the antimicrobial properties against Mycobacterium tuberculosis:
- Methodology : The compound was tested using a broth microdilution method.
- Findings : It demonstrated promising activity with an IC50 value of approximately 12 μM.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
